Cas no 4433-78-7 (N-4-(Acetylamino)phenyl-3-oxobutanamide)

N-4-(Acetylamino)phenyl-3-oxobutanamide structure
4433-78-7 structure
Product Name:N-4-(Acetylamino)phenyl-3-oxobutanamide
CAS No:4433-78-7
MF:C12H14N2O3
MW:234.251163005829
MDL:MFCD00035810
CID:331177
PubChem ID:78169
Update Time:2025-07-20

N-4-(Acetylamino)phenyl-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Acetamidophenyl)-3-oxobutanamide
    • Butanamide,N-[4-(acetylamino)phenyl]-3-oxo-
    • N-[4-(Acetylamino)phenyl]-3-oxobutanamide
    • 1-acetoacetylamino-4-acetylamino-benzene
    • 1-Acetoacetylamino-4-acetylamino-benzol
    • 4-(Acetoacetylamino)acetanilide
    • 4'-Acetamido-3-oxobutanilide
    • 4'-Acetamidoacetoacetanilide
    • Acetessigsaeure-(4-acetamino-anilid)
    • Acetoacetanilide,4'-acetamido
    • Butanamide,N-(4-(acetylamino)phenyl)-3-oxo
    • N-[4-(acetylamino)phenyl]-3-oxobutanamide(SALTDATA: FREE)
    • N-[4-(acetylamino)phenyl]-3-oxobutyramide
    • N-Acetyl-N'-acetoacetyl-p-phenylendiamin
    • p-Acetamidoacetoacetanilide
    • n-[4-(acetylamino)phenyl]-3-oxo-butanamid
    • SCHEMBL6204592
    • SR-01000227302
    • UNII-6VB5GYV1RI
    • N-ACETOACETYL-N'-ACETYL-1,4-PHENYLENEDIAMINE
    • N-(4-(ACETYLAMINO)PHENYL)-3-OXO-BUTANAMIDE
    • N-(4-ACETAMIDOPHENYL)ACETOACETAMIDE
    • AKOS000164893
    • MFCD00035810
    • CBMicro_045177
    • 4433-78-7
    • Acetoacetanilide, 4'-acetamido-
    • N-(4-(Acetylamino)phenyl)-3-oxobutyramide
    • EINECS 224-637-0
    • 4-Acetoacetamidoacetanilide
    • NSC 109485
    • NSC109485
    • CS-0320033
    • Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
    • Butanamide, N-(4-(acetylamino)phenyl)-3-oxo-
    • BIM-0045120.P001
    • NSC-109485
    • NS00031415
    • LS-07911
    • N-(4-(ACETYLAMINO)PHENYL)-3-OXOBUTANAMIDE
    • 6091-01-6
    • 6VB5GYV1RI
    • DTXSID4063456
    • SR-01000227302-1
    • N-4-(Acetylamino)phenyl-3-oxobutanamide
    • MDL: MFCD00035810
    • Inchi: 1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17)
    • InChI Key: PNVSDRLLBNUJBE-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)=O)NC1C=CC(=CC=1)NC(C)=O

Computed Properties

  • Exact Mass: 234.10000
  • Monoisotopic Mass: 234.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.3A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.261
  • Boiling Point: 534.4°Cat760mmHg
  • Flash Point: 228°C
  • Refractive Index: 1.606
  • PSA: 75.27000
  • LogP: 1.70860
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

N-4-(Acetylamino)phenyl-3-oxobutanamide Security Information

N-4-(Acetylamino)phenyl-3-oxobutanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-4-(Acetylamino)phenyl-3-oxobutanamide Pricemore >>

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Additional information on N-4-(Acetylamino)phenyl-3-oxobutanamide

Recent Advances in the Study of N-4-(Acetylamino)phenyl-3-oxobutanamide (CAS: 4433-78-7) in Chemical Biology and Pharmaceutical Research

N-4-(Acetylamino)phenyl-3-oxobutanamide (CAS: 4433-78-7) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its acetylaminophenyl and oxobutanamide functional groups, has been the subject of recent studies due to its potential applications in drug development and therapeutic interventions. Researchers have been particularly interested in its biochemical properties, mechanism of action, and potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents.

Recent studies have focused on elucidating the molecular interactions of N-4-(Acetylamino)phenyl-3-oxobutanamide with biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The study employed a combination of in vitro assays and molecular docking simulations to characterize the binding affinity and selectivity of the compound, providing valuable insights into its potential as an anti-inflammatory agent.

Another significant area of research involves the synthetic pathways and optimization of N-4-(Acetylamino)phenyl-3-oxobutanamide. A recent publication in Organic & Biomolecular Chemistry highlighted an improved synthetic route that enhances yield and purity while reducing the environmental impact of the production process. This advancement is particularly relevant for scaling up production for preclinical and clinical studies, addressing one of the key challenges in the development of novel pharmaceutical compounds.

In addition to its direct applications, N-4-(Acetylamino)phenyl-3-oxobutanamide has been investigated as a building block for more complex molecules. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. A 2022 study in Bioorganic Chemistry reported the successful incorporation of this compound into a series of novel analogs with enhanced bioactivity, demonstrating its versatility in drug design.

Despite these promising developments, challenges remain in the full characterization and application of N-4-(Acetylamino)phenyl-3-oxobutanamide. Issues such as solubility, stability, and pharmacokinetic properties need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations, as evidenced by recent patents filed by several pharmaceutical companies.

In conclusion, N-4-(Acetylamino)phenyl-3-oxobutanamide (CAS: 4433-78-7) represents a compound of growing importance in chemical biology and pharmaceutical research. Recent studies have shed light on its biochemical interactions, synthetic optimization, and potential as a versatile building block in drug development. Continued research in this area is expected to yield further insights and applications, making it a compound to watch in the coming years.

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